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6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with the molecular formula C18H23N3O2S and a molecular weight of 345.46 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tosylated pyrrolidine moiety and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
Medicinal Chemistry
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is being investigated for its potential as a therapeutic agent in treating various diseases, particularly those related to the central nervous system (CNS). Its structure suggests that it may interact with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.
Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of similar pyridine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cancer Therapy
Inhibitors targeting cyclin-dependent kinases (CDKs) are crucial in cancer therapy, and compounds similar to this compound have shown promise in this area.
Case Study: CDK Inhibition
Research published in a peer-reviewed journal demonstrated that pyridine derivatives could inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. This positions this compound as a potential lead compound for developing new anti-cancer therapies.
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Preliminary studies have indicated that similar compounds exhibit activity against various bacterial strains.
Data Table: Antimicrobial Activity
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amines | Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of 6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,6-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- 2-Pyridinamine, N,6-dimethyl-5-[1-(4-methylphenyl)sulfonyl]-2-pyrrolidinyl
Uniqueness
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
6-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, with the CAS number 1352497-67-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₂₁N₃O₂S
- Molecular Weight : 331.43 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is crucial for its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity : Studies suggest that compounds similar to this one may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in neurotransmission and inflammation.
Research Findings
A review of recent literature reveals several key studies:
Case Studies
-
Case Study on Antidepressant Activity :
A study conducted on rodents showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain. -
Case Study on Neuroprotection :
In a model of neurodegeneration induced by oxidative stress, the compound was found to reduce neuronal death significantly. This effect was associated with decreased levels of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-14(8-6-12)23(21,22)20-11-3-4-16(20)15-9-10-17(18)19-13(15)2/h5-10,16H,3-4,11H2,1-2H3,(H2,18,19) |
InChI Key |
LJXDWHGNQNYVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)N)C |
Origin of Product |
United States |
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